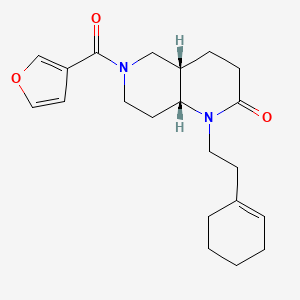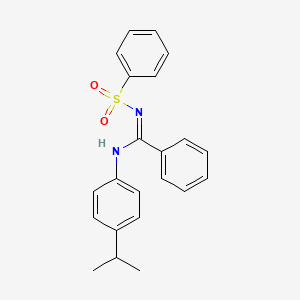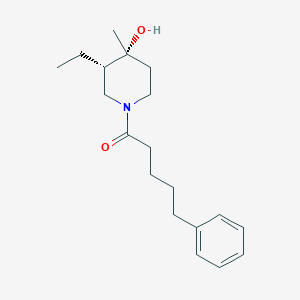![molecular formula C22H31FN4O B5441042 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5441042.png)
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . They are known for their diverse pharmacological effects, including antibacterial, antitumor, antidiabetic, and antiviral activities . Diazepanes, on the other hand, are seven-membered heterocyclic compounds containing one nitrogen atom. They are often used in the synthesis of pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The structure of diazepanes consists of a seven-membered ring with one nitrogen atom.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, and nucleophilic substitution reactions . Diazepanes can also undergo a variety of reactions, including ring-opening reactions.Physical And Chemical Properties Analysis
Pyrazoles are generally weak bases, with a pKb of around 11.5 . They are highly soluble in water and other polar solvents .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O/c1-5-27-17(4)19(12-24-27)14-25-11-10-22(28)26(21(15-25)16(2)3)13-18-6-8-20(23)9-7-18/h6-9,12,16,21H,5,10-11,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVJLORTPHGNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5440976.png)


![[3-benzyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-3-yl]methanol](/img/structure/B5441018.png)
![3-(3-hydroxypropyl)-6-iodo-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441022.png)
![2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5441024.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5441029.png)
![1-isobutyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5441033.png)
![N-(5-{[(2-methoxyphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5441035.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441038.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5441044.png)
![methyl (4-{[1-(5-chloro-2-nitrophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5441051.png)